2-Chloro-3-nitropyridine-4-carboxamide
Overview
Description
2-Chloro-3-nitropyridine-4-carboxamide is a chemical compound with the molecular formula C6H4ClN3O3 and a molecular weight of 201.57 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a nitro group at the third position, and a carboxamide group at the fourth position on the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 2-Chloro-3-nitropyridine-4-carboxamide involves several steps and specific reaction conditionsThe reaction conditions typically involve the use of nitrating agents such as nitric acid and sulfuric acid, followed by amide formation using ammonia or amines .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of catalysts, controlled reaction temperatures, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Chloro-3-nitropyridine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride, potassium carbonate, and organic solvents like dimethylformamide (DMF).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron powder and hydrochloric acid.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, particularly at the carboxamide group, to form corresponding carboxylic acids or other oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions typically produce amino-substituted compounds .
Scientific Research Applications
2-Chloro-3-nitropyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-3-nitropyridine-4-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular pathways involved are subject to ongoing research and may vary depending on the specific biological context .
Comparison with Similar Compounds
2-Chloro-3-nitropyridine-4-carboxamide can be compared with other similar compounds, such as:
2-Chloro-3-nitropyridine: Lacks the carboxamide group, making it less versatile in certain chemical reactions.
3-Nitropyridine-4-carboxamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-Chloro-4-nitropyridine: The position of the nitro group is different, which can influence its chemical properties and applications
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
2-chloro-3-nitropyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O3/c7-5-4(10(12)13)3(6(8)11)1-2-9-5/h1-2H,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBHDKMGKDDKHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)N)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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